molecular formula C13H25O6PS3 B12676690 Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester CAS No. 63233-99-8

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester

Cat. No.: B12676690
CAS No.: 63233-99-8
M. Wt: 404.5 g/mol
InChI Key: QFTYEDWAEHEEFM-UHFFFAOYSA-N
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Description

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester typically involves the reaction of butanedioic acid derivatives with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester exerts its effects involves the interaction of its thio and phosphinothioyl groups with target molecules. These interactions can inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: Lacks the thio and phosphinothioyl groups, making it less reactive.

    Phosphinothioyl derivatives: Similar reactivity but different structural properties.

    Thioesters: Share the thio group but differ in overall structure and reactivity.

Uniqueness

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is unique due to its combination of thio and phosphinothioyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

63233-99-8

Molecular Formula

C13H25O6PS3

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate

InChI

InChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3

InChI Key

QFTYEDWAEHEEFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC

Origin of Product

United States

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